2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide
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Overview
Description
2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide is a complex organic compound featuring a chlorinated phenyl group, a hydroxy-substituted phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Hydroxy-Substituted Phenyl Intermediate
Starting Materials: 4-(thiophen-2-yl)benzaldehyde and a suitable reducing agent.
Reaction Conditions: Reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in methanol.
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Acylation Reaction
Starting Materials: 2-chlorophenylacetic acid and the hydroxy-substituted phenyl intermediate.
Reaction Conditions: Formation of the acyl chloride using thionyl chloride (SOCl2), followed by reaction with the hydroxy-substituted phenyl intermediate in the presence of a base like triethylamine (TEA).
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Amidation
Starting Materials: The acylated intermediate and an amine source.
Reaction Conditions: Amidation reaction in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and improved yields.
Automated Systems: For precise control over reaction parameters and to minimize human error.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the hydroxyl group to a ketone or carboxylic acid.
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Reduction
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the carbonyl group to an alcohol.
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Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Conditions: Typically carried out in the presence of a radical initiator like benzoyl peroxide.
Products: Halogenated derivatives of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions typically produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the chlorophenyl and thiophene groups suggests possible applications in developing anti-inflammatory or anticancer agents.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets, while the hydroxy and thiophene groups might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(pyridin-2-yl)phenyl]ethyl}acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(furan-2-yl)phenyl]ethyl}acetamide: Contains a furan ring instead of a thiophene ring.
2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(benzofuran-2-yl)phenyl]ethyl}acetamide: Features a benzofuran ring.
Uniqueness
The uniqueness of 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide lies in its combination of a chlorophenyl group, a hydroxy-substituted phenyl group, and a thiophene ring. This specific arrangement of functional groups can result in unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2S/c21-17-5-2-1-4-16(17)12-20(24)22-13-18(23)14-7-9-15(10-8-14)19-6-3-11-25-19/h1-11,18,23H,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCQGZLBNYLACF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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